

A Technical Guide to 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Cat. No.: B103722

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4,4-trimethyl-2-cyclohexen-1-one, an α,β -unsaturated cyclic ketone. It details the compound's physicochemical properties, outlines a representative synthetic protocol, describes standard analytical characterization methods, and discusses its known and potential applications. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Physicochemical Properties and Identifiers

3,4,4-trimethyl-2-cyclohexen-1-one is a derivative of cyclohexenone with three methyl group substituents. Its core chemical and physical properties are summarized below. While specific experimental data for properties like boiling and melting points are not readily available in public databases, computed values and data from related isomers provide a useful reference.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O	[1] [2]
Molecular Weight	138.21 g/mol	[1] [3]
Exact Mass	138.1045 g/mol	[3]
CAS Number	17299-41-1	[1] [2]
IUPAC Name	3,4,4-trimethylcyclohex-2-en-1-one	[2]
SMILES	CC1=CC(=O)CCC1(C)C	[1]
InChIKey	LJILDAULEWAKOE-UHFFFAOYSA-N	[2]
Boiling Point	Data not available	[1]
Melting Point	Data not available	[1]
Density	Data not available	[1]

Synthesis and Purification

The synthesis of substituted cyclohexenones can be achieved through various established organic chemistry reactions. A common and effective method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Representative Synthesis via Robinson Annulation

This protocol describes a plausible synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one from 3-methyl-2-butanone and methyl vinyl ketone.

Reagents and Materials:

- 3-Methyl-2-butanone (Isopropyl methyl ketone)
- Methyl vinyl ketone (MVK)

- Sodium ethoxide (NaOEt)
- Ethanol (absolute)
- Hydrochloric acid (HCl), dilute
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Michael Addition: A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath. 3-Methyl-2-butanone is added dropwise to form the enolate. Subsequently, methyl vinyl ketone is added slowly to the reaction mixture. The reaction is allowed to stir at room temperature until the Michael addition is complete (monitored by TLC).
- Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β -unsaturated ketone. The progress is monitored by TLC.
- Work-up: After cooling, the reaction is quenched by the addition of a dilute aqueous HCl solution. The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,4,4-trimethyl-2-cyclohexen-1-one.

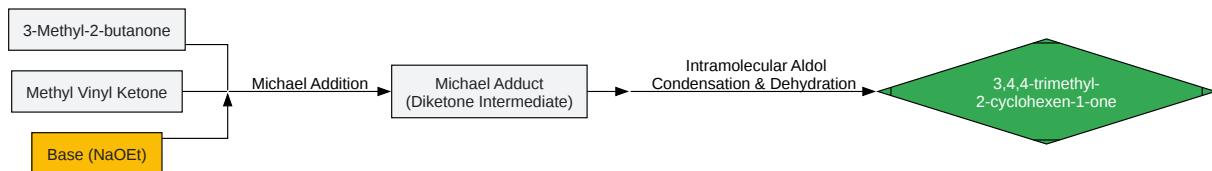


Diagram 1: Synthetic Pathway via Robinson Annulation

[Click to download full resolution via product page](#)

Diagram 1: Synthetic Pathway via Robinson Annulation.

Analytical Characterization

The structural confirmation of 3,4,4-trimethyl-2-cyclohexen-1-one relies on standard spectroscopic techniques. These methods provide definitive information about the molecular structure, functional groups, and connectivity of the atoms.

Technique	Purpose	Expected Observations
¹ H NMR	Determines the number and type of protons.	Signals corresponding to the vinyl proton, allylic methyl protons, gem-dimethyl protons, and methylene protons of the ring.
¹³ C NMR	Identifies the carbon skeleton.	Resonances for the carbonyl carbon, olefinic carbons, quaternary carbon, and methyl and methylene carbons.
IR Spectroscopy	Identifies functional groups.	Characteristic absorption bands for the C=O stretch (conjugated ketone) and the C=C stretch of the enone system.
Mass Spectrometry	Determines molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the exact mass (138.1045 Da) and characteristic fragmentation patterns. ^[2]

General Protocol for NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D spectra (like COSY and HSQC) to assign the full structure.

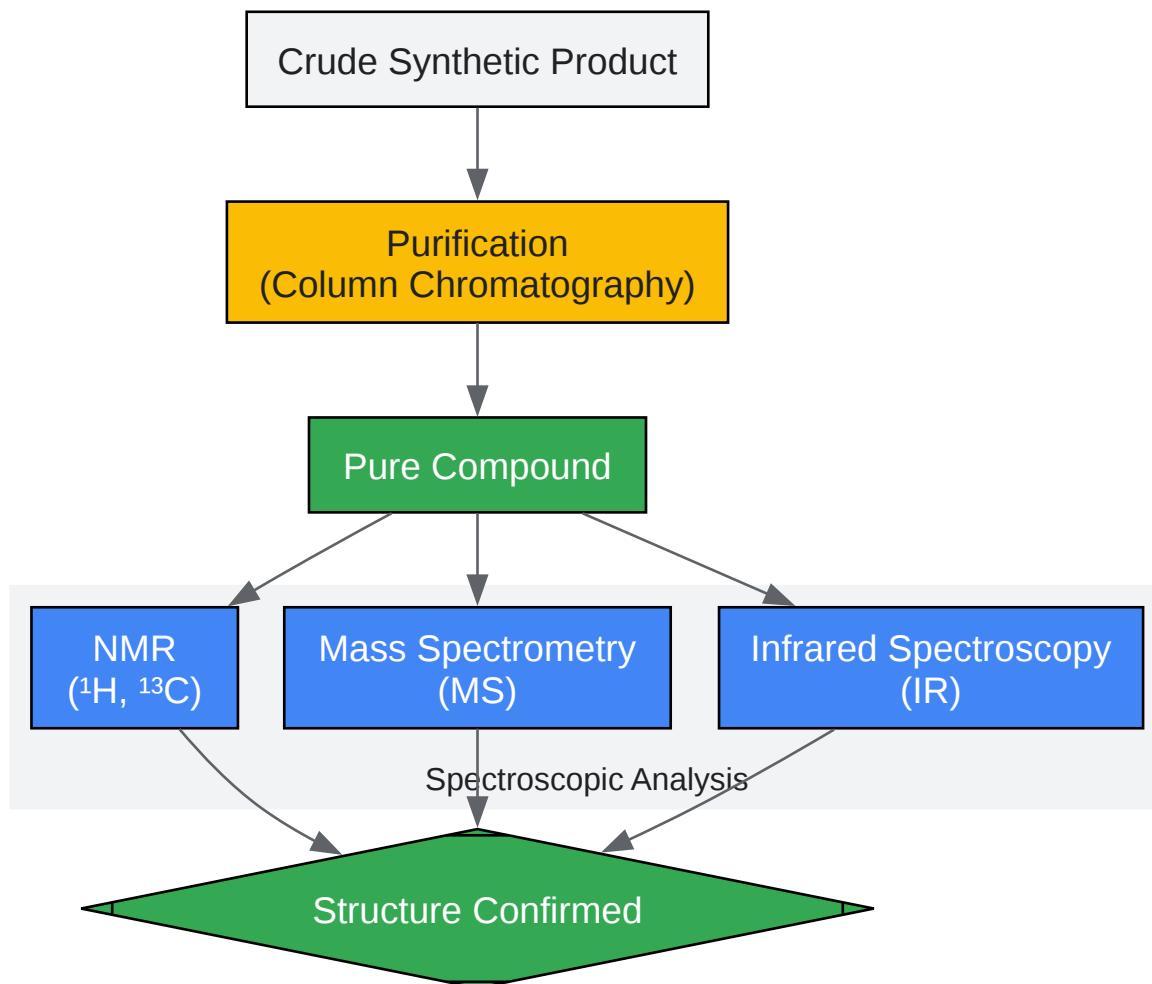


Diagram 2: Analytical Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Diagram 2: Analytical Workflow for Compound Characterization.

Biological Activity and Potential Applications

Currently, there is limited publicly available information regarding the specific biological activities or drug development applications of 3,4,4-trimethyl-2-cyclohexen-1-one. However, the cyclohexenone scaffold is present in numerous biologically active natural products and synthetic compounds. Related trimethyl-cyclohexenone isomers are noted for their use as flavoring agents.^[4]

For drug development professionals, this compound could serve as a starting point or fragment for chemical library synthesis. A typical initial screening process to identify potential biological

activity is outlined below.

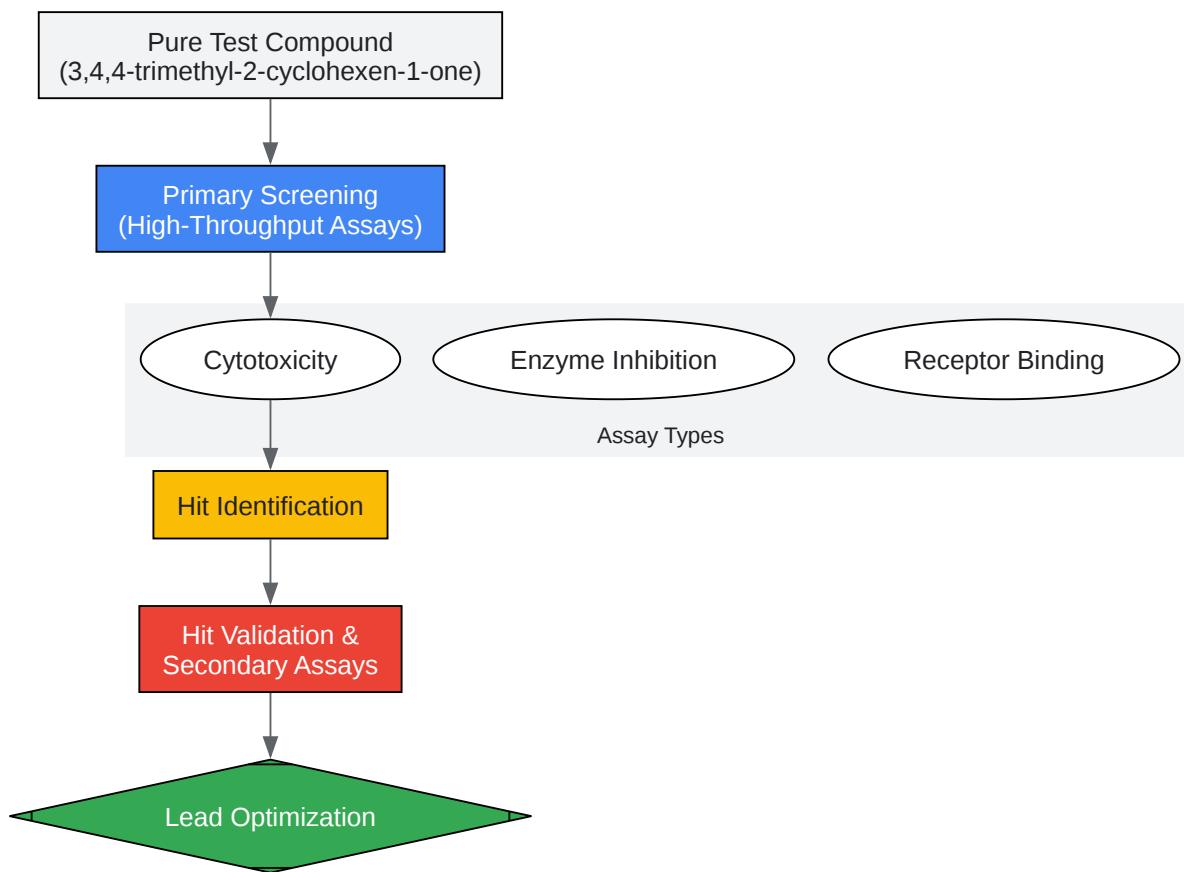


Diagram 3: Proposed Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

Diagram 3: Proposed Workflow for Biological Activity Screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Cyclohexen-1-one, 3,4,4-trimethyl- [webbook.nist.gov]
- 3. 2,4,4-Trimethylcyclohex-2-en-1-one | C9H14O | CID 5086912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6,6-trimethyl-2-cyclohexen-1-one, 20013-73-4 [thegoodsentscompany.com]
- To cite this document: BenchChem. [A Technical Guide to 3,4,4-trimethyl-2-cyclohexen-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103722#molecular-weight-of-3-4-4-trimethyl-2-cyclohexen-1-one\]](https://www.benchchem.com/product/b103722#molecular-weight-of-3-4-4-trimethyl-2-cyclohexen-1-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com